

An In-depth Technical Guide to the Physical and Chemical Properties of Ikarugamycin

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Compound of Interest

Compound Name: *Ikarugamycin*

Cat. No.: *B608069*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a complex polycyclic tetramate macrolactam antibiotic, has garnered significant attention within the scientific community for its diverse and potent biological activities. First isolated from *Streptomyces phaeochromogenes*, this natural product exhibits a range of effects including antiprotozoal, antibacterial, and cytotoxic properties. Its unique mode of action, notably the inhibition of clathrin-mediated endocytosis and the induction of apoptosis, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ikarugamycin**, details on its biological activities, and available experimental methodologies.

Physicochemical Properties

Ikarugamycin is a structurally intricate molecule with a defined set of physical and chemical characteristics that are fundamental to its biological function. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Ikarugamycin

Property	Value	Reference(s)
Molecular Formula	C ₂₉ H ₃₈ N ₂ O ₄	[1][2][3][4]
Molecular Weight	478.62 g/mol	[2]
CAS Number	36531-78-9	
Appearance	White to light yellow solid/crystal powder	
Purity	≥98% (by HPLC)	

Table 2: Solubility of Ikarugamycin

Solvent	Solubility	Notes	Reference(s)
DMSO	Soluble (1-5 mg/mL)	Heating and sonication may be required.	
DMF	Soluble		
Chloroform	Soluble (1 mg/mL)	Requires gentle heating and sonication.	
Methanol	Soluble (1 mg/mL) or Slightly Soluble	Requires gentle heating and sonication.	
Ethanol	Slightly Soluble		
Water	Limited solubility		

Spectral Data

The structural elucidation of **Ikarugamycin** has been accomplished through various spectroscopic techniques. The following table summarizes key nuclear magnetic resonance (NMR) data.

Table 3: NMR Spectral Data for Ikarugamycin (in CDCl₃)

¹ H NMR (500 MHz)	¹³ C NMR (125 MHz)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
7.04 (1H, d, J = 15.7 Hz)	174.1 (C)
6.84 (1H, dd, J = 15.7, 9.0 Hz)	173.4 (C)
5.88 (1H, d, J = 10.0 Hz)	172.9 (C)
5.83 (1H, d, J = 10.0 Hz)	166.5 (C)
5.55 (1H, d, J = 10.0 Hz)	133.9 (CH)
5.49 (1H, dd, J = 14.8, 9.4 Hz)	133.9 (CH)
5.34 (1H, dd, J = 14.8, 9.4 Hz)	100.7 (C)
3.82-3.69 (m)	66.2 (CH)
3.62-3.58 (m)	2.16 (CH ₃)
2.93 (3H, s)	
2.16 (3H, s)	
1.88 (m)	
1.64-1.56 (m)	
1.32-1.24 (m)	
0.93 (3H, t, J = 7.2 Hz)	
0.88 (3H, d, J = 7.2 Hz)	

Note: The provided NMR data is a compilation from a study on **Ikarugamycin** derivatives and may represent the core structure. For detailed assignments, refer to the original publication.

Biological Activity and Mechanism of Action

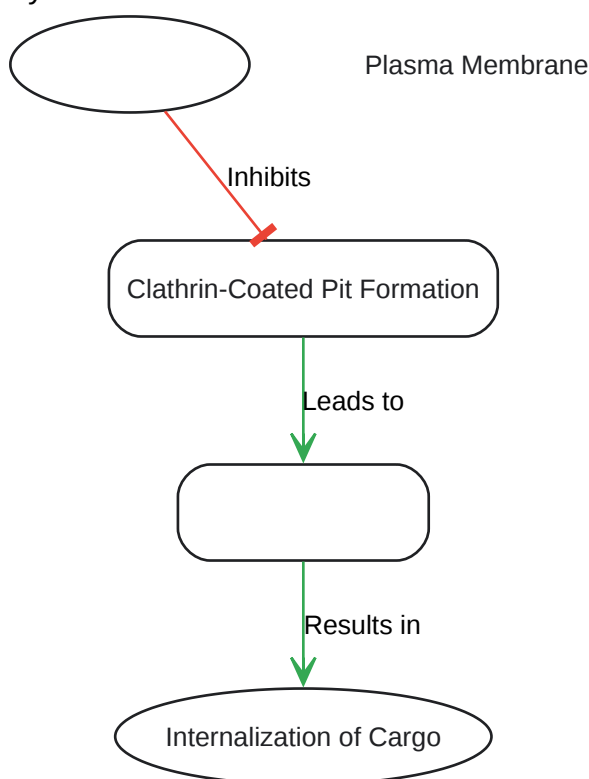
Ikarugamycin's biological profile is multifaceted, with two of its most well-documented activities being the inhibition of clathrin-mediated endocytosis and the induction of apoptosis in

cancer cells.

Inhibition of Clathrin-Mediated Endocytosis (CME)

Ikarugamycin is a potent inhibitor of CME, a crucial cellular process for the uptake of nutrients, regulation of cell signaling, and entry of pathogens. It has been shown to disrupt the formation of clathrin-coated pits at the plasma membrane. The IC_{50} for the inhibition of transferrin receptor uptake in H1299 cells is approximately 2.7 μ M.

Ikarugamycin's Inhibition of Clathrin-Mediated Endocytosis



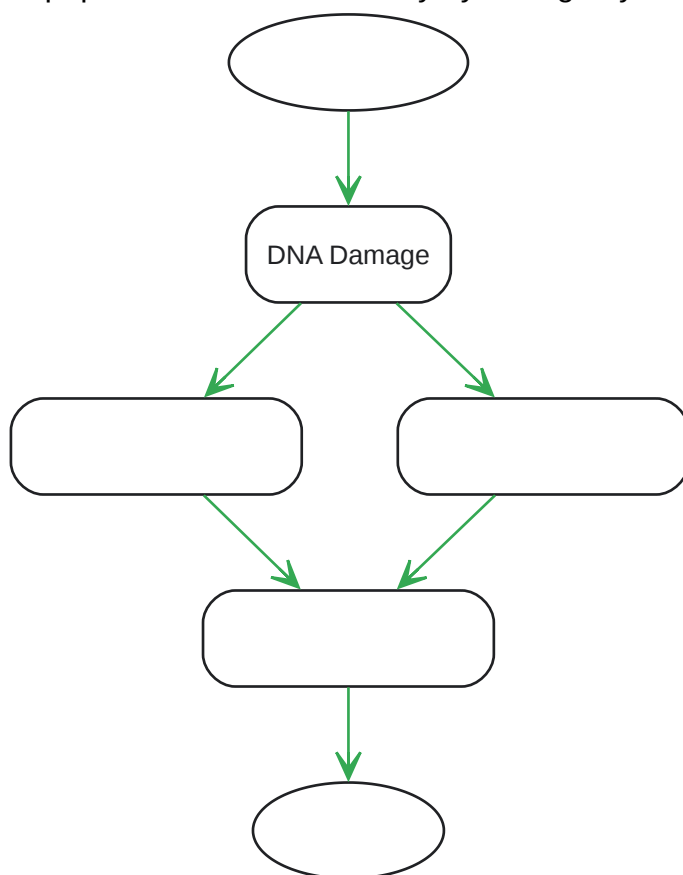
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A simplified workflow of **Ikarugamycin**'s effect on CME.

Induction of Apoptosis

In various cancer cell lines, particularly in human promyelocytic leukemia (HL-60) cells, **Ikarugamycin** has been demonstrated to induce apoptosis. This programmed cell death is initiated through DNA damage and is mediated by the activation of a cascade of caspase enzymes.

Apoptosis Induction Pathway by Ikarugamycin



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Signaling cascade of **Ikarugamycin**-induced apoptosis.

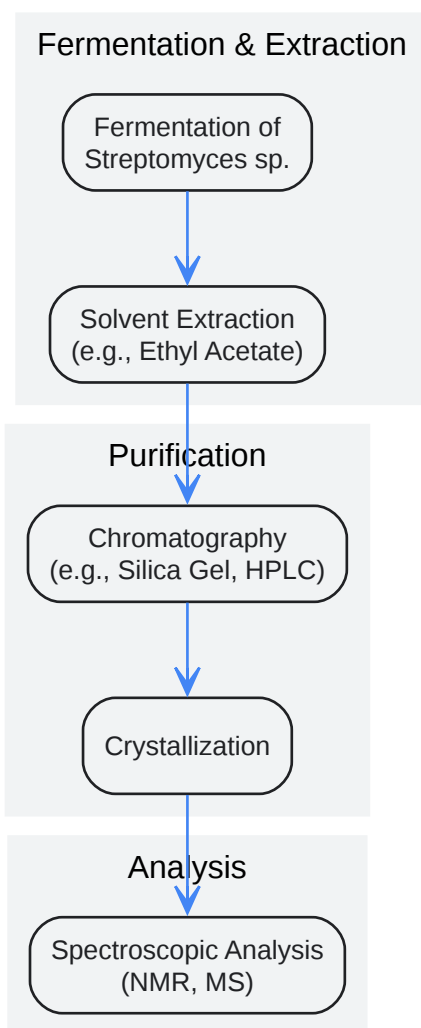
Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols related to **Ikarugamycin**.

Isolation of Ikarugamycin from *Streptomyces* sp.

While a definitive, universally applicable protocol is not available, a general workflow for the isolation of **Ikarugamycin** can be inferred from the literature.

General Workflow for Ikarugamycin Isolation



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A generalized workflow for isolating **Ikarugamycin**.

Methodology:

- **Fermentation:** A suitable strain of *Streptomyces*, such as *S. phaeochromogenes* or *S. zhaozhouensis*, is cultured in an appropriate liquid medium under optimal conditions for secondary metabolite production.
- **Extraction:** The fermentation broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.
- **Chromatography:** The crude extract is subjected to one or more rounds of chromatography, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the components.
- **Crystallization:** The purified **Ikarugamycin** fraction is concentrated and crystallized to obtain the pure compound.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods like NMR and mass spectrometry.

In Vitro Antibacterial Activity Assay (Gentamicin Protection Assay)

This assay is used to determine the intracellular bactericidal activity of **Ikarugamycin** against bacteria such as *Staphylococcus aureus* within host cells.

Methodology:

- **Cell Culture:** Bovine mammary epithelial cells (Mac-T) are seeded in 96-well plates and cultured to confluence.
- **Infection:** The cells are infected with *S. aureus* at a specific multiplicity of infection (MOI) for a defined period to allow for bacterial internalization.
- **Gentamicin Treatment:** The extracellular bacteria are killed by treating the cells with gentamicin.
- **Ikarugamycin Treatment:** The infected cells are then treated with varying concentrations of **Ikarugamycin** for a set duration.

- **Cell Lysis and Plating:** Host cells are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on nutrient agar to determine the number of viable intracellular bacteria (CFU/mL).

Cytotoxicity Assay (Resazurin Assay)

This colorimetric assay is employed to assess the cytotoxicity of **Ikarugamycin** on mammalian cells.

Methodology:

- **Cell Seeding:** Mac-T cells are seeded in a 96-well plate and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with a range of **Ikarugamycin** concentrations for a specified time.
- **Resazurin Addition:** Resazurin solution is added to each well, and the plate is incubated. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
- **Absorbance Measurement:** The absorbance is measured at appropriate wavelengths (e.g., 570 nm and 600 nm) to quantify the amount of resorufin produced, which is proportional to the number of viable cells.

Total Synthesis

The total synthesis of **Ikarugamycin** has been successfully achieved, representing a significant accomplishment in synthetic organic chemistry. These synthetic routes provide access to the natural product and its analogs for further biological evaluation. The syntheses often involve complex, multi-step sequences to construct the intricate polycyclic core and the macrocyclic lactam. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often employ convergent approaches, where key fragments of the molecule are synthesized separately and then combined.

Conclusion

Ikarugamycin remains a molecule of significant interest due to its unique chemical structure and potent biological activities. Its ability to modulate fundamental cellular processes like

endocytosis and apoptosis makes it an invaluable research tool and a promising candidate for further drug development. This technical guide provides a consolidated resource of its known physical and chemical properties, serving as a foundation for researchers in the fields of natural product chemistry, cell biology, and pharmacology. Further investigation into its precise molecular targets and mechanisms of action will undoubtedly unveil new avenues for therapeutic intervention.

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